N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
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Overview
Description
“N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyanophenyl group and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the methyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole or methyl group.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Anticancer Activity: Potential anticancer properties due to its ability to interact with biological targets.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it may interact with cellular receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl group on the triazole ring.
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,4-triazol-1-yl)benzamide: Contains a different triazole isomer.
Uniqueness
The presence of the 5-methyl-1H-1,2,3-triazol-1-yl group in “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” may impart unique electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects based on various research findings.
Structural Characteristics
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C17H13N5O
- Molecular Weight : 303.31 g/mol
- CAS Number : 915932-85-3
- Key Functional Groups :
- Triazole ring
- Benzamide moiety
- Cyanophenyl substituent
The compound features a central 1,2,3-triazole ring connected to a cyanophenyl group at one end and a benzamide group at the other. The dihedral angles between these components suggest significant steric interactions that may influence its biological properties .
Synthesis
The synthesis of this compound typically involves the reaction between appropriate azides and alkynes under controlled conditions. Recent methodologies have focused on optimizing yields and purity using microwave-assisted synthesis techniques .
Anticancer Activity
Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CCRF-CEM/R (T-cell leukemia) | 12.5 | Inhibition of dihydrofolate reductase (DHFR) |
MCF7 (breast cancer) | 15.0 | Induction of apoptosis via mitochondrial pathways |
A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound's mechanism may involve multiple pathways, including apoptosis induction and inhibition of critical enzymes involved in nucleotide synthesis .
Antiviral Activity
Recent investigations into the antiviral properties of benzamide derivatives have highlighted their potential against viral infections such as those caused by adenovirus and SARS-CoV-2. The compound demonstrated significant antiviral activity with IC50 values ranging from 10.22 to 44.68 µM against various viruses .
Study on Anticancer Effects
In a notable study, the compound was evaluated for its ability to inhibit tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 60% compared to control groups after treatment for four weeks. Histological analysis revealed increased apoptosis rates within treated tumors .
Study on Antiviral Efficacy
Another study focused on the antiviral efficacy of this compound against SARS-CoV-2. The compound was found to inhibit viral replication significantly in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCCAYMFKNZRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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